molecular formula C9H17NO B2573299 9-Methoxy-3,4,5,6,7,8-hexahydro-2h-azonine CAS No. 1086265-74-8

9-Methoxy-3,4,5,6,7,8-hexahydro-2h-azonine

Cat. No.: B2573299
CAS No.: 1086265-74-8
M. Wt: 155.241
InChI Key: LASMCKWPOJIGJU-UHFFFAOYSA-N
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Description

9-Methoxy-3,4,5,6,7,8-hexahydro-2H-azonine is a chemical compound with the molecular formula C9H17NO It is characterized by a nine-membered ring structure with a methoxy group attached to the ninth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-3,4,5,6,7,8-hexahydro-2H-azonine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a methoxy-substituted alkene, followed by cyclization to form the nine-membered ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-3,4,5,6,7,8-hexahydro-2H-azonine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

9-Methoxy-3,4,5,6,7,8-hexahydro-2H-azonine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Methoxy-3,4,5,6,7,8-hexahydro-2H-azonine involves its interaction with specific molecular targets. The methoxy group and the nine-membered ring structure play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to fully elucidate the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 8,8,9,9-Tetramethyl-3,4,5,6,7,8-hexahydro-2H-2,4a-methanonaphthalene
  • (4R,12aS)-7-Methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxylic acid

Uniqueness

9-Methoxy-3,4,5,6,7,8-hexahydro-2H-azonine is unique due to its specific nine-membered ring structure and the presence of a methoxy group. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

9-methoxy-3,4,5,6,7,8-hexahydro-2H-azonine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-11-9-7-5-3-2-4-6-8-10-9/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASMCKWPOJIGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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